molecular formula C13H12F3N3OS2 B2699975 N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392301-11-0

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2699975
CAS No.: 392301-11-0
M. Wt: 347.37
InChI Key: FYZOMMUBHSEBKG-UHFFFAOYSA-N
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Description

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C13H12F3N3OS2 and its molecular weight is 347.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One significant area of research on compounds with a thiadiazole scaffold, including those similar to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, is their potential anticancer activity. Microwave-assisted synthesis techniques have been employed to create novel Schiff’s bases that contain thiadiazole and benzamide groups. These compounds have shown promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies predict the mechanism of action, and computational ADMET studies indicate good oral drug-like behavior of these compounds (Tiwari et al., 2017).

Corrosion Inhibition

Research into benzothiazole derivatives, closely related to the thiadiazole compounds, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds show superior stability and inhibition efficiency, suggesting their potential for protective applications in industrial settings. The study also explored the adsorption behavior of these inhibitors on steel surfaces and supported the experimental findings with quantum chemical parameters (Hu et al., 2016).

Antimicrobial Activity

Thiadiazole derivatives have been synthesized and shown to exhibit antimicrobial activity. This includes compounds structurally related to this compound. Such compounds have been evaluated for their efficacy against various bacterial and fungal strains, with some showing more potent activity than reference drugs. This suggests their utility in developing new antimicrobial agents (Bikobo et al., 2017).

Fluorescence and Photophysical Properties

A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized, showcasing excellent photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. The research into these compounds indicates their potential application in the development of new fluorescent materials for optical devices and sensors (Zhang et al., 2017).

Properties

IUPAC Name

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-2-10(20)17-11-18-19-12(22-11)21-7-8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOMMUBHSEBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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